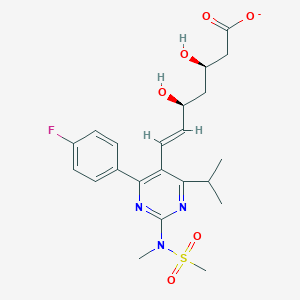
Rosuvastatin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin(1-) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin(1-) works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin(1-) involves multiple steps, including esterification and condensation reactions. One method involves the esterification of a compound in a lower alcoholic solvent like methanol, in the presence of an acidic catalyst such as inorganic acids or p-toluensulphonic acid. The condensation step is carried out in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production of Rosuvastatin(1-) often involves automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the drug content. Automated systems can significantly reduce extraction and overall sample preparation times, improving data quality and reducing human errors .
Analyse Des Réactions Chimiques
Types of Reactions: Rosuvastatin(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to N-desmethylrosuvastatin, a major metabolite with approximately 20-50% of the pharmacological activity of the parent compound .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rosuvastatin(1-) include methanol, tetrahydrofuran, and acidic catalysts like p-toluensulphonic acid. Reaction conditions often involve controlled temperatures and the use of inert solvents to ensure the stability and purity of the final product .
Major Products: The major products formed from the reactions of Rosuvastatin(1-) include its metabolites, such as N-desmethylrosuvastatin. These metabolites retain a significant portion of the pharmacological activity of the parent compound and contribute to its overall therapeutic effects .
Applications De Recherche Scientifique
Rosuvastatin(1-) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . In pharmacokinetics, Rosuvastatin(1-) is studied for its interactions with other drugs and its bioavailability . Additionally, it is used in the development of fast-dissolving films to enhance its pharmacokinetics and pharmacodynamics .
Mécanisme D'action
Rosuvastatin(1-) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The primary molecular targets are the LDL receptors and the pathways involved in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Rosuvastatin(1-) include other statins such as atorvastatin, simvastatin, pravastatin, fluvastatin, and lovastatin .
Uniqueness: Rosuvastatin(1-) is unique among statins due to its high potency and efficacy in lowering LDL cholesterol levels. It is particularly effective at high and moderate intensities, making it a preferred choice for patients with high cardiovascular risk . Additionally, Rosuvastatin(1-) has a longer half-life compared to other statins, which contributes to its sustained therapeutic effects .
Propriétés
Formule moléculaire |
C22H27FN3O6S- |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1 |
Clé InChI |
BPRHUIZQVSMCRT-VEUZHWNKSA-M |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764875.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)
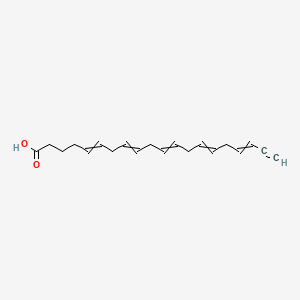
![(Z)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764896.png)
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)
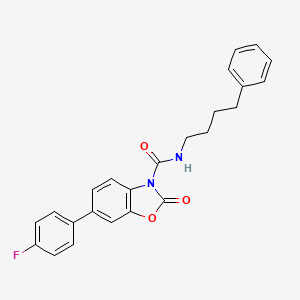
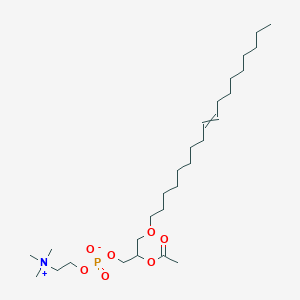
![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
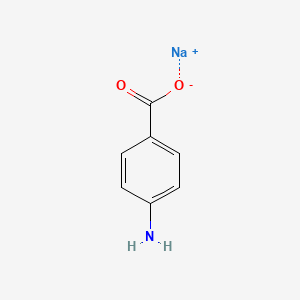
![[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone](/img/structure/B10764935.png)

![(7R,8S,9S,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764937.png)
![5-Heptenoic acid, 7-[(2R,3S,4S)-tetrahydro-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxy-1,5-octadien-1-yl]-2H-pyran-3-yl]-, (5Z)-](/img/structure/B10764948.png)
